molecular formula C21H22O5 B12691514 Oblongulide CAS No. 98479-90-4

Oblongulide

Cat. No.: B12691514
CAS No.: 98479-90-4
M. Wt: 354.4 g/mol
InChI Key: MBFFYFBHNRLSMO-YRNVUSSQSA-N
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Description

Oblongulide is a naturally occurring compound that belongs to the class of coumarins, which are known for their diverse biological activities. It is isolated from plants of the genus Calophyllum, which are well-known for their rich and valuable source of bioactive compounds . This compound has drawn significant attention due to its potential medicinal properties and its unique chemical structure.

Preparation Methods

Chemical Reactions Analysis

Oblongulide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrobromic acid for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the 2,3-dimethylchromanone ring can yield different stereoisomers of this compound and related compounds.

Mechanism of Action

The mechanism of action of oblongulide involves its interaction with specific molecular targets and pathways. One of the key targets is the chaperone protein HSPA8, which is known to interact with similar compounds . This compound’s ability to induce apoptosis and regulate autophagy flux is a hallmark of its mode of action . These mechanisms contribute to its anticancer properties by reducing cancer cell proliferation and tumor growth.

Comparison with Similar Compounds

Oblongulide can be compared with other coumarins and related compounds isolated from the genus Calophyllum. Similar compounds include calanolides, inophyllums, and tomentolides . What sets this compound apart is its unique chemical structure and the specific biological activities it exhibits. For instance, while calanolides are known for their HIV-1 non-nucleoside reverse transcriptase inhibitory activity, this compound’s primary focus has been on its anticancer and antibacterial properties .

Properties

CAS No.

98479-90-4

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

5-methoxy-2,2,10-trimethyl-6-[(E)-2-methylbut-2-enoyl]pyrano[2,3-f]chromen-8-one

InChI

InChI=1S/C21H22O5/c1-7-11(2)17(23)16-18(24-6)13-8-9-21(4,5)26-19(13)15-12(3)10-14(22)25-20(15)16/h7-10H,1-6H3/b11-7+

InChI Key

MBFFYFBHNRLSMO-YRNVUSSQSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC

Canonical SMILES

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC

Origin of Product

United States

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